molecular formula C13H12BrNO2 B1398123 6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide CAS No. 861880-64-0

6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide

Cat. No. B1398123
CAS No.: 861880-64-0
M. Wt: 294.14 g/mol
InChI Key: AOZCUVCHCGNKHZ-UHFFFAOYSA-N
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Patent
US08178557B2

Procedure details

To a suspension of 6-bromo-naphthalene-2-carboxylic acid (0.6 g, 2.4 mmol) and O,N-dimethyl-hydroxylamine (0.28 g, 2.87 mmol) in CH2Cl2 (20 mL), was added EDC (0.55 g, 2.87 mmol), HOBt (0.39 g, 2.87 mmol) and TEA (0.66 mL, 4.8 mmol). The reaction was stirred at RT overnight. The solvent was removed in vacuo and the crude material was purified by silica gel column chromatography with (20-40% EtOAc/hexane) to give the titled compound as a white solid. MS (ESI, pos. ion) m/z: 294.0 (M+1).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
0.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.66 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=O)[CH:6]=[CH:5]2.[CH3:15][O:16][NH:17][CH3:18].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1>C(Cl)Cl>[CH3:15][O:16][N:17]([CH3:18])[C:12]([C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=2)[CH:8]=1)=[O:14]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
0.28 g
Type
reactant
Smiles
CONC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
0.39 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
TEA
Quantity
0.66 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material was purified by silica gel column chromatography with (20-40% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(=O)C1=CC2=CC=C(C=C2C=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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